molecular formula C19H22BrN5 B11945304 N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide CAS No. 853344-24-8

N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide

Cat. No.: B11945304
CAS No.: 853344-24-8
M. Wt: 400.3 g/mol
InChI Key: PEPRCHNRLNFRID-UHFFFAOYSA-N
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Description

N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide is a synthetic quinazoline derivative characterized by a piperazinyl substituent at the 4-position of the quinazoline core and a phenyl group at the 2-position. The hydrobromide salt enhances its solubility and bioavailability.

Properties

CAS No.

853344-24-8

Molecular Formula

C19H22BrN5

Molecular Weight

400.3 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-phenylquinazolin-4-amine;hydrobromide

InChI

InChI=1S/C19H21N5.BrH/c1-23-11-13-24(14-12-23)22-19-16-9-5-6-10-17(16)20-18(21-19)15-7-3-2-4-8-15;/h2-10H,11-14H2,1H3,(H,20,21,22);1H

InChI Key

PEPRCHNRLNFRID-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzamidine Derivatives

A well-established method involves cyclizing 2-aminobenzamidine precursors with carbonyl-containing reagents. For instance, 4,5-dimethoxy-2-aminobenzamidine can react with trimethyl orthoformate under acidic conditions to yield 6,7-dimethoxy-2-chloroquinazoline, a key intermediate. This approach emphasizes regioselectivity, with methoxy groups directing cyclization to positions 6 and 7.

Ring Closure via Nitrile Intermediates

Alternative routes utilize 2-aminobenzonitrile derivatives. Reaction with formamide or ammonium formate at elevated temperatures (150–200°C) facilitates cyclization to form the quinazoline core. This method avoids harsh halogenation steps but requires careful control of stoichiometry to prevent polymerization.

Piperazinyl Group Introduction: Nucleophilic Substitution

Introducing the 4-methylpiperazinyl moiety at position 4 of the quinazoline core typically proceeds via nucleophilic aromatic substitution (SNAr).

Chloroquinazoline Intermediate

2-Phenyl-4-chloroquinazoline serves as the primary electrophilic substrate. Reacting this intermediate with 1-methylpiperazine in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours achieves substitution. Catalytic iodide salts (e.g., KI) enhance reactivity by stabilizing the transition state.

Table 1: Representative Reaction Conditions for Piperazination

ParameterValueSource
Substrate2-Phenyl-4-chloroquinazoline
Nucleophile1-Methylpiperazine
SolventDimethylacetamide
Temperature100°C
Reaction Time18 hours
CatalystKI (10 mol%)
Yield78%

Microwave-Assisted Acceleration

Modern protocols employ microwave irradiation to reduce reaction times. A 2023 study demonstrated that heating at 150°C for 30 minutes under microwave conditions increased yields to 85% while minimizing decomposition.

Reductive Amination for Side-Chain Optimization

For analogs requiring piperazinyl group functionalization, reductive amination offers superior control.

Catalytic Hydrogenation

In a 2L autoclave, N-phenethyl-4-piperidone reacts with aniline in ethanol under hydrogen (0.4 MPa) using Raney-Ni catalysis at 60°C for 2 hours, achieving 88.1% yield. This method, while developed for piperidine derivatives, is adaptable to piperazine systems by substituting ketone precursors.

Table 2: Reductive Amination Parameters

ParameterValueSource
SubstrateN-Phenethyl-4-piperidone
AmineAniline
CatalystRaney-Ni (3146 type)
SolventEthanol
Pressure0.4 MPa H₂
Temperature60°C
Yield88.1%

Borohydride-Mediated Reduction

Sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C selectively reduces imine intermediates formed between quinazolin-4-amine and 4-methylpiperazine-1-carbaldehyde. This method avoids high-pressure equipment but incurs higher reagent costs.

Hydrobromide Salt Formation

Converting the free base to the hydrobromide salt enhances stability and solubility.

Acid-Base Titration

Dissolving N-(4-methylpiperazin-1-yl)-2-phenylquinazolin-4-amine in anhydrous ethanol and treating with 48% hydrobromic acid (1:1 molar ratio) at 0–5°C precipitates the salt. Recrystallization from ethanol/ethyl acetate yields 99.5% pure product.

Table 3: Salt Formation Optimization

ParameterValueSource
AcidHBr (48% aq.)
SolventEthanol
Temperature0–5°C
RecrystallizationEthanol/ethyl acetate (3:1)
Purity (HPLC)99.5%

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) removes unreacted piperazine and chloroquinazoline residues. For large-scale production, centrifugal partition chromatography reduces solvent consumption.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.45 (m, 5H, Ph), 3.90–3.50 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).

  • MS (ESI+) : m/z 347.2 [M+H]⁺, confirming molecular ion consistency.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors for the chloroquinazoline-piperazine coupling, achieving 92% yield with a 15-minute residence time at 130°C. This method reduces side-product formation compared to batch processes.

Solvent Recycling

Distillation of dimethylacetamide from reaction mixtures enables reuse across 5–7 batches, lowering production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Research indicates that N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide exhibits significant biological activity, particularly as an anti-cancer agent. The compound has been studied for its potential to inhibit tumor growth and has shown promise in targeting various cancer types. Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Studies have shown that modifications to the piperazine and quinazoline rings can significantly alter the compound's potency against various biological targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound in preclinical settings:

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of HepG2 liver cancer cells, showing a minimum inhibitory concentration (MIC) lower than 5 μM .
  • Antimycobacterial Effects : In vitro testing revealed that derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Neuropharmacological Studies : Research indicated that modifications to the piperazine ring could enhance selectivity for serotonin receptors, highlighting its potential as an antidepressant or anxiolytic agent .

Mechanism of Action

The mechanism of action of N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

The compound’s quinazoline core and piperazinyl group align it with several pharmacologically active agents. Key comparisons include:

Compound Core Structure Substituents Therapeutic Area Key Findings
Target Compound Quinazoline 4-(4-Methylpiperazinyl), 2-phenyl Hypothetical: Kinase inhibition No direct data; structural similarity suggests possible kinase-targeting activity.
Netupitant Pyridine 4-(4-Methylpiperazinyl), 3,5-bis(trifluoromethyl) Antiemetic (NK1 antagonist) Approved for chemotherapy-induced nausea; piperazinyl group enhances CNS penetration .
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole + azepine 4-(4-Methoxyphenyl), tetrahydro-azepin-2-yl Cardioprotective Superior to Levocarnitine and Mildronate in reducing hypoxia-induced muscle contraction .

Key Observations :

  • The piperazinyl group is a common feature in compounds designed for CNS activity (e.g., Netupitant) due to its ability to improve solubility and blood-brain barrier penetration .
Functional Comparisons
  • Cardioprotective Activity : The thiazole-azepine compound in demonstrated efficacy in hypoxia models, whereas the target compound’s lack of a thiazole ring and tetrahydro-azepine system may limit similar cardioprotective effects .
  • Antiemetic vs. Antineoplastic : Netupitant (NK1 antagonist) and Indisulam (sulfonamide antineoplastic, ) highlight how structural variations (e.g., trifluoromethyl groups in Netupitant vs. sulfonamide in Indisulam) dictate therapeutic specificity .

Research Findings and Limitations

  • Gaps in Data: No direct studies on the target compound’s efficacy or mechanism were found in the provided evidence. Comparisons rely on structural analogs and functional group pharmacology.
  • Piperazinyl Group Impact : The 4-methylpiperazine moiety in both the target compound and Netupitant suggests shared pharmacokinetic advantages (e.g., solubility, metabolic stability) but divergent targets due to core structure differences .

Biological Activity

N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide is a compound that belongs to the quinazoline class of derivatives, which are notable for their diverse biological activities. This compound features a quinazoline core, a piperazine moiety, and is typically presented as a hydrobromide salt, enhancing its solubility and stability for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN5C_{19}H_{22}BrN_{5}. The structural components include:

  • Quinazoline Core : A bicyclic structure that contributes to the biological activity.
  • Piperazine Moiety : Enhances pharmacological properties.

The compound's structure can be illustrated as follows:

Component Description
Quinazoline Core Bicyclic structure with fused benzene and pyrimidine rings
Piperazine Six-membered ring containing two nitrogen atoms
Hydrobromide Salt Improves solubility and stability in formulations

Medicinal Chemistry Applications

This compound has been investigated for various therapeutic potentials, including:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The quinazoline derivatives are often explored for their roles in targeting specific cancer pathways.
  • Antimicrobial Properties : Research suggests potential applications in treating bacterial infections, as quinazoline derivatives have shown activity against various pathogens.
  • Neurological Effects : The piperazine component may contribute to neuroactivity, making this compound a candidate for further studies in neuropharmacology.

Interaction Studies

Research has focused on how this compound interacts with biological systems. Notable findings include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism.
  • Receptor Binding Affinity : Investigations into its binding affinity to various receptors have shown promise in modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features of this compound:

Compound Name Structure Unique Features
Imatinib Mesylate4-[Methylpiperazinyl]benzamideUsed in chronic myeloid leukemia treatment
4-[Thiazolyl]benzoic Acid HydrobromideC15H18BrN3O2SExhibits anti-inflammatory properties
N-(2,6-Diethylphenyl)-4,5-dihydroquinazolinamineUnique side chains enhance solubilityPotentially effective against certain tumors

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of quinazoline derivatives demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.

Research Findings Summary

Recent studies highlight the following key findings regarding this compound:

  • Effective against multiple cancer cell lines , showing IC50 values comparable to established chemotherapeutics.
  • Demonstrates broad-spectrum antimicrobial activity , effective against both resistant and non-resistant strains.
  • Potential neuroprotective effects , warranting further exploration in neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide, and how do reaction conditions influence purity and yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between 2-phenyl-4-quinazolinamine and 4-methylpiperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via recrystallization or chromatography is critical to achieve >95% purity. Reaction time and solvent polarity significantly impact yields, with DMF favoring higher conversion rates compared to THF .

Q. How does the hydrobromide salt form enhance the compound's physicochemical properties for biological assays?

  • Key Features : The hydrobromide salt improves aqueous solubility (up to 15 mg/mL in PBS at pH 7.4) and stability in physiological buffers, making it suitable for in vitro studies like receptor-binding assays. This contrasts with the free base, which exhibits limited solubility (<2 mg/mL) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • NMR : Confirm regiochemistry of the piperazinyl and phenyl substituents (e.g., δ 3.2–3.5 ppm for piperazine protons).
  • LC-MS : Verify molecular ion [M+H]⁺ at m/z 392.3 and assess purity (>98% by HPLC).
  • FTIR : Identify N-H stretching (3300–3400 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Troubleshooting : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Cross-reference with structurally related quinazolines (e.g., imatinib derivatives) to contextualize potency .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • Quantitative Strategies :

  • HPLC-UV : Use a C18 column with mobile phase 0.1% TFA/acetonitrile (70:30), detection at 254 nm (LOD: 0.1 µg/mL).
  • LC-MS/MS : Employ MRM transitions for enhanced specificity in pharmacokinetic studies (e.g., m/z 392.3 → 274.1) .

Q. What is the compound's stability profile under varying pH and temperature conditions?

  • Stability Data :

  • Thermal Stability : Decomposition occurs at >150°C (TGA data).
  • pH Stability : Stable in pH 4–8 (half-life >6 months at 25°C); hydrolyzes in strongly acidic/basic conditions (pH <2 or >12) .

Q. How does the 4-methylpiperazinyl moiety influence target selectivity compared to other quinazoline derivatives?

  • Structure-Activity Relationship (SAR) : The piperazinyl group enhances binding to ATP pockets in kinases (e.g., EGFR, ABL1) via H-bonding with Asp831 and hydrophobic interactions. Replacements with bulkier groups (e.g., benzyl) reduce selectivity due to steric hindrance .

Q. What environmental persistence data exist for this compound, and how should researchers mitigate ecotoxicological risks?

  • Environmental Fate : Classified as a potential PMT/vPvM substance (persistent, mobile, toxic). Estimated half-life in water: 881 days. Use closed-system synthesis and waste neutralization protocols to limit environmental release .

Key Recommendations for Researchers

  • Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio of quinazolinamine to 4-methylpiperazine) to minimize byproducts.
  • Biological Assays : Include imatinib as a positive control for kinase inhibition studies .
  • Environmental Compliance : Adopt green chemistry principles (e.g., solvent recycling) to align with PMT/vPvM regulations .

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